molecular formula C6H14O B3417962 2-methoxy-2-(113C)methyl(1,4-13C2)butane CAS No. 1173023-77-2

2-methoxy-2-(113C)methyl(1,4-13C2)butane

Cat. No. B3417962
M. Wt: 102.17 g/mol
InChI Key: HVZJRWJGKQPSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-2-(113C)methyl(1,4-13C2)butane is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of labeled organic compounds for use in pharmacological and biochemical studies.

Mechanism Of Action

The mechanism of action of 2-methoxy-2-(113C)methyl(1,4-13C2)butane is not well understood. However, it is believed that the compound acts as a tracer for the study of drug distribution and metabolism in vivo. It is also used to study the mechanisms of action of various compounds and the biosynthesis of natural products.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-methoxy-2-(113C)methyl(1,4-13C2)butane are not well documented. However, it is believed that the compound has no significant effects on the body, as it is used primarily as a labeled compound for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-methoxy-2-(113C)methyl(1,4-13C2)butane in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its limited availability, as it is not widely produced.

Future Directions

There are several future directions for the use of 2-methoxy-2-(113C)methyl(1,4-13C2)butane in scientific research. One potential area of study is the development of new methods for synthesizing labeled compounds, which could lead to the production of more complex and diverse compounds for use in pharmacological and biochemical studies. Another potential area of study is the use of this compound in the study of metabolic pathways and the biosynthesis of natural products, which could lead to the development of new drugs and therapies. Additionally, the use of this compound in the study of drug distribution and metabolism in vivo could lead to the development of more effective drug delivery systems.

Scientific Research Applications

2-methoxy-2-(113C)methyl(1,4-13C2)butane is commonly used in scientific research as a labeled compound for use in pharmacological and biochemical studies. This compound is used to track the distribution and metabolism of drugs in vivo, as well as to study the mechanisms of action of various compounds. It is also used in the study of metabolic pathways and the biosynthesis of natural products.

properties

IUPAC Name

2-methoxy-2-(113C)methyl(1,4-13C2)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZJRWJGKQPSFL-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([13CH3])([13CH3])C[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745704
Record name 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-2-(113C)methyl(1,4-13C2)butane

CAS RN

1173023-77-2
Record name 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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